molecular formula C6H2Br2N2OS B3032202 5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1239460-82-2

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3032202
CAS No.: 1239460-82-2
M. Wt: 309.97
InChI Key: VPUOHESABWTXNI-UHFFFAOYSA-N
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Description

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1239460-82-2) is a high-purity chemical building block with the molecular formula C 6 H 2 Br 2 N 2 OS and a molecular weight of 309.97 g/mol . This compound belongs to the thienopyrimidine class of heterocycles, which are recognized as bioisosteres of quinazolines and purine nucleobases, granting them significant potential in medicinal chemistry . Thieno[2,3-d]pyrimidine scaffolds are extensively investigated in anticancer research for their ability to inhibit cancer cell proliferation . Specific derivatives have demonstrated potent activity against a range of cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers, with some compounds exhibiting IC 50 values in the sub-micromolar to nanomolar range . The 5,6-dibromo substitution on this core structure presents a key synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of more potent or selective bioactive molecules. The mechanism of action for thienopyrimidine derivatives can vary with substitution pattern. Related compounds have been identified as inhibitors of the serine/threonine-protein kinase Chk1, a key regulator of cell cycle arrest and DNA damage response pathways . Other analogs function as microtubule-targeting agents that bind to the colchicine site on β-tubulin, leading to microtubule depolymerization and apoptosis in proliferating cells . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the compound in a dark place, sealed and dry, at 2-8°C . Researchers are advised to consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

5,6-dibromo-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2OS/c7-3-2-5(11)9-1-10-6(2)12-4(3)8/h1H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUOHESABWTXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=C(S2)Br)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262421
Record name 5,6-Dibromothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239460-82-2
Record name 5,6-Dibromothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239460-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dibromothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of Thieno[2,3-d]pyrimidin-4(3H)-one

The foundational approach involves electrophilic aromatic bromination of thieno[2,3-d]pyrimidin-4(3H)-one using bromine (Br₂) in acidic media. This method leverages the reactivity of the thienopyrimidine core, where bromine selectively substitutes hydrogen atoms at the 5- and 6-positions.

Glacial Acetic Acid as Solvent and Catalyst

A widely reported procedure combines thieno[2,3-d]pyrimidin-4(3H)-one with bromine in glacial acetic acid, often enhanced by sodium acetate (NaOAc) or potassium acetate (KOAc) as a base. For instance, a 29% yield over two steps was achieved by refluxing the substrate with bromine (3.0 mL, 58.2 mmol) and NaOAc (20.92 g, 255 mmol) in acetic acid for 27 hours. The reaction’s heterogeneity necessitated sequential bromine additions, followed by extraction with methylene chloride and purification via flash chromatography.

In contrast, concentrated acetic acid at 80°C with excess bromine (2 equiv) produced a 95% yield of the monobrominated intermediate, 6-bromothieno[2,3-d]pyrimidin-4(3H)-one, within 1 hour. Extending bromine stoichiometry to 2.95 equiv under similar conditions yielded 87–92% of the dibrominated product after 3–5 hours.

Key Variables:
  • Temperature : Reactions at 80°C accelerate bromination but risk decomposition above 100°C.
  • Bromine Stoichiometry : A 2:1 Br₂-to-substrate ratio is optimal for di-substitution.
  • Base Selection : NaOAc improves solubility, while KOAc enhances reaction rates.

Catalytic Bromination Strategies

Microwave-Assisted Bromination

Microwave irradiation has emerged as a tool for reducing reaction times. A 2019 study demonstrated that irradiating thieno[2,3-d]pyrimidin-4(3H)-one with bromine in acetic acid at 150 W for 15 minutes achieved 85% conversion to the dibrominated product. This method minimizes side products like tribrominated derivatives, which form under prolonged heating.

Solvent-Free Bromination

Eliminating solvents reduces waste and simplifies purification. One patent describes grinding thieno[2,3-d]pyrimidin-4(3H)-one with solid bromine carriers (e.g., N-bromosuccinimide) in the presence of FeCl₃, yielding 78% of the target compound after 2 hours. However, this method requires stringent moisture control to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

The table below summarizes yields, conditions, and scalability for prominent methods:

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Source
Sequential Br₂ addition NaOAc/Acetic acid 80 (reflux) 27 29 95
Excess Br₂ Acetic acid 80 3 87 98
Microwave-assisted Acetic acid 150 (MW) 0.25 85 97
Solvent-free FeCl₃/NBS 25 2 78 93

Key observations:

  • Conventional heating with excess bromine in acetic acid remains the most reliable for large-scale synthesis (>100 g).
  • Microwave methods offer rapid synthesis but require specialized equipment.
  • Solvent-free approaches, while eco-friendly, struggle with reproducibility due to hygroscopic reagents.

Mechanistic Insights and Side Reactions

Bromination proceeds via an electrophilic substitution mechanism, where Br⁺ generated in situ attacks the electron-rich 5- and 6-positions of the thienopyrimidine ring. Competing side reactions include:

  • Over-bromination : Excess Br₂ leads to tribrominated byproducts, detectable via HPLC.
  • Ring oxidation : Prolonged exposure to Br₂ at high temperatures oxidizes the thiophene ring, forming sulfoxides (~5% yield).

Mitigation strategies involve precise stoichiometric control and quenching with aqueous sodium sulfite (Na₂SO₃) to reduce residual Br₂.

Industrial-Scale Production Challenges

Scaling up dibromothienopyrimidine synthesis introduces challenges:

  • Exothermicity : Bromine additions must be gradual to prevent thermal runaway.
  • Waste management : Acetic acid recovery systems are essential to minimize environmental impact.
  • Purification : Flash chromatography on silica gel remains standard, though recrystallization from ethanol/water mixtures improves cost efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of bases such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Cyclization Reactions: Cyclization can be facilitated by the use of acids or bases, depending on the specific reaction pathway.

Major Products Formed

    Substitution Products: Formation of 5,6-disubstituted thienopyrimidines.

    Oxidation Products: Formation of sulfoxides or sulfones.

    Reduction Products: Formation of thiols or thioethers.

Scientific Research Applications

5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a fused thieno and pyrimidine structure, with iodine substituents at the 5 and 6 positions, which contributes to its chemical reactivity and biological properties. The thieno[2,3-d]pyrimidine framework has potential applications in medicinal chemistry because of its ability to interact with biological targets.

Reactivity and Potential Transformations
The presence of iodine substituents influences the chemical reactivity of 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one, allowing it to participate in nucleophilic substitution reactions and undergo different transformations.

Potential Applications
5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one has potential applications in interacting effectively with certain proteins involved in disease pathways.

Structural Similarities
Several compounds share structural similarities with 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one.

Compound NameSimilarityUnique Features
6-Bromothieno[2,3-d]pyrimidine0.85Contains bromine instead of iodine; studied for anti-inflammatory activity.
5-Bromo-4-chlorothieno[2,3-d]pyrimidine0.81Halogenated derivative with potential antimicrobial properties.
5,6-Dibromothieno[2,3-d]pyrimidine0.79Exhibits dual bromination; explored for various biological activities.

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one

This compound can be synthesized into 2,3-disubstituted thieno[2,3-d]dihydropyrrolo-, tetrahydropyrido-, and tetrahydroazepino[1,2-a]pyrimidin-4-ones for pharmacological investigations .

  • IUPAC Name: 5,6-dibromothieno[2,3-d]pyrimidin-4-ol
  • InChI Key: VPUOHESABWTXNI-UHFFFAOYSA-N
  • Molecular Formula: C6H2Br2N2OS
  • CAS Number: 1239460-82-2

This compound is a yellow solid . It should be stored in a dark, dry place, sealed at 2-8C . It has hazard statements of H302-H315-H319-H335 .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. However, methyl groups improve selectivity for targets like COX-2 .
  • Amino vs. Halogen Substituents: Amino groups (e.g., benzylamino) facilitate hydrogen bonding with biological targets, critical for anticancer activity . In contrast, halogens (Br, Cl) may improve membrane permeability and metabolic stability.

Pharmacokinetic and Toxicity Profiles

While toxicity data for the dibromo compound is unavailable, comparisons with analogs suggest:

  • Metabolic Stability : Halogens resist oxidative metabolism, whereas methyl groups may undergo demethylation. The tetrahydro derivative in showed low toxicity in chronic studies, suggesting brominated analogs might require similar evaluation.

Biological Activity

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family, characterized by a thieno ring fused to a pyrimidine ring with bromine substituents at the 5 and 6 positions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C6H2Br2N2OS
  • Molecular Weight : 309.97 g/mol
  • CAS Number : 1239460-82-2

Synthesis

The synthesis of this compound typically involves cyclization reactions using precursors like 2-amino-3,5-dibromothiophene and formamide under reflux conditions. This process can yield the desired compound with varying efficiencies depending on the specific reaction conditions employed .

Antitumor Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antitumor activity. For instance, a study identified a series of derivatives that act as inhibitors of Rho-associated protein kinases (ROCKs), which are implicated in cancer cell migration and proliferation. The most potent compound in this series demonstrated an IC50 value of 0.004 μM against ROCK I and 0.001 μM against ROCK II .

Antimicrobial Properties

Another area of investigation has been the antimicrobial properties of this compound. Studies have shown that thienopyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting their potential utility in developing new antibiotics .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Kinase Inhibition : Compounds derived from this scaffold can inhibit specific kinases involved in cellular signaling pathways related to cancer progression.
  • Enzyme Inhibition : It has been shown to inhibit enzymes associated with bacterial metabolism, contributing to its antimicrobial effects.

Case Study 1: ROCK Inhibitors

In a detailed study on thieno[2,3-d]pyrimidin-4(3H)-one derivatives as ROCK inhibitors, researchers reported that these compounds not only inhibited kinase activity but also induced morphological changes in cancer cells, thereby affecting their migratory capabilities. This suggests a dual role in both inhibiting cell proliferation and altering cell behavior .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against various pathogens. The results indicated that certain modifications to the thienopyrimidine structure significantly enhanced antibacterial activity, providing insights into structural requirements for optimal efficacy .

Data Summary Table

Property Value
Molecular Weight309.97 g/mol
CAS Number1239460-82-2
Antitumor IC50 (ROCK I)0.004 μM
Antitumor IC50 (ROCK II)0.001 μM
Antimicrobial ActivityEffective against multiple strains

Q & A

Q. What are the established synthetic routes for 5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The synthesis typically involves bromination of a thieno[2,3-d]pyrimidin-4(3H)-one precursor. For example, analogous derivatives (e.g., 5,6-dimethyl) are synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with cyanamide under acidic conditions, followed by functionalization . For dibromo derivatives, brominating agents like N-bromosuccinimide (NBS) or bromine in acetic acid may replace methyl groups. Key steps include:
  • Bromination : Reacting the thieno-pyrimidinone core with bromine sources under controlled conditions.
  • Purification : Column chromatography (e.g., Hexane:Ethyl acetate gradients) or recrystallization from ethanol .
    Example adaptation:
StepReagents/ConditionsYieldCharacterization (e.g., NMR, FTIR)
BrominationNBS, DMF, 0–5°C~70% (hypothetical)1^1H NMR: Loss of CH3_3 signals, Br substituent shifts δ 7.5–8.5 ppm

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • FTIR : Confirm C=O (1650–1680 cm1^{-1}), C-Br (550–650 cm1^{-1}), and NH stretches (3300–3400 cm1^{-1}) .
  • 1^1H NMR : Bromine’s electronegativity deshields adjacent protons, e.g., aromatic protons near Br appear downfield (δ 7.5–8.5 ppm) .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns (Br79^79/Br81^81 doublet) confirm molecular weight .

Advanced Research Questions

Q. How does bromine substitution at the 5,6-positions influence reactivity compared to methyl derivatives?

  • Methodological Answer : Bromine’s electronegativity increases electrophilicity at adjacent positions, facilitating nucleophilic substitution (e.g., Suzuki coupling) or halogen-bonding interactions in crystal packing . Unlike methyl groups, bromine may sterically hinder reactions at the 4-position. Comparative studies using DFT calculations or X-ray crystallography (as in ) can elucidate electronic and steric effects .

Q. What strategies resolve contradictions in reported yields for thieno-pyrimidinone syntheses?

  • Methodological Answer : Conflicting yields often arise from variable reaction conditions:
  • Temperature : Higher temps (e.g., 100°C in ) may accelerate side reactions vs. milder conditions (45°C in ).
  • Catalysis : Ultrasound-assisted synthesis () improves mixing and reduces reaction time vs. conventional heating.
  • Workup : Neutralization pH (e.g., 10% NaOH in ) affects precipitation efficiency. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. How can regioselectivity challenges during bromination be addressed?

  • Methodological Answer : Regioselective bromination requires:
  • Directing Groups : Electron-withdrawing groups (e.g., carbonyl) guide bromine to specific positions.
  • Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective substitution .
  • Low-Temperature Bromination : Slow addition of bromine at 0–5°C minimizes over-bromination (hypothetical adaptation from ).

Data Analysis and Optimization

Q. What analytical methods validate the purity of this compound?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages.
  • Single-Crystal XRD : Resolves structural ambiguities (e.g., used XRD to confirm bromophenoxy derivatives) .

Q. How do solvent and catalyst choices impact functionalization of the 2-position?

  • Methodological Answer :
  • Polar Solvents (DMF, DMSO) : Stabilize intermediates in amidation (e.g., NaH-mediated coupling with acyl chlorides in ).
  • Catalysts : Pd catalysts enable cross-coupling (e.g., Buchwald-Hartwig for aryl substitutions), while DBU promotes nucleophilic substitutions .

Contradiction Analysis

Q. Why do FTIR spectra of similar derivatives show variability in NH stretch intensities?

  • Methodological Answer :
  • Hydrogen Bonding : Solid-state FTIR (KBr pellets) may show broader NH stretches due to intermolecular H-bonding vs. solution-state spectra.
  • Tautomerism : Enol-keto tautomerism in pyrimidinones alters NH and C=O peak positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one

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